EED226 is a selective inhibitor of the Polycomb Repressive Complex 2 (PRC2), specifically targeting the embryonic ectoderm development protein. Discovered by Novartis Institutes for BioMedical Research in 2017, EED226 has shown promise in treating various cancers, particularly those with mutations in the enhancer of zeste homolog 2. Its unique mechanism of action and potent inhibitory effects make it a significant compound in cancer research and therapy.
EED226 was derived from a high-throughput screening of over 1.4 million compounds, with EED162 being its parental molecule. The compound is classified as a small-molecule inhibitor and is recognized for its ability to selectively inhibit EED's interaction with EZH2, a catalytic component of PRC2. It has been shown to possess a high binding affinity, with an equilibrium dissociation constant of approximately 82 nanomolar, and displays a half-maximal inhibitory concentration (IC50) of 23.40 nanomolar against PRC2 .
The synthesis of EED226 involves structure-guided design techniques aimed at optimizing its binding affinity and selectivity for PRC2 over other methyltransferases. The compound's synthesis details are typically proprietary, but it was developed through iterative cycles of chemical modification and biological testing to enhance its pharmacological profile. The optimization process included evaluating the compound's efficacy in various biological assays, leading to its characterization as a potent EED inhibitor .
EED226 has a complex molecular structure characterized by specific functional groups that facilitate its interaction with the target protein. Its crystal structure reveals that EED226 binds within a deep pocket formed by conformational changes in the residues of EED upon binding. Key structural features include:
The structural analysis indicates that EED226 effectively disrupts the interaction between EED and EZH2, which is crucial for PRC2's methyltransferase activity .
EED226 primarily functions through competitive inhibition of the methylation process catalyzed by PRC2. Its mechanism involves:
The compound has also been evaluated for its ability to induce apoptosis in cancer cells through modulation of key signaling pathways .
The mechanism of action for EED226 involves several key processes:
EED226 exhibits several notable physical and chemical properties:
These properties contribute to its potential as an effective therapeutic agent in clinical settings .
EED226 has several significant applications in scientific research and potential clinical use:
EED226 (molecular weight: 369.40 g/mol) is characterized by the compact chemical formula C₁₇H₁₅N₅O₃S, featuring a benzimidazole core linked to a sulfonamide group and a furanyl methylamine side chain. This structure enables high-affinity interactions with the embryonic ectoderm development (EED) subunit of the Polycomb Repressive Complex 2 (PRC2). The benzimidazole moiety acts as a central scaffold, while the sulfonamide group enhances solubility and the furanyl component facilitates hydrophobic contacts within the EED binding pocket [3] [7] [9].
Table 1: Key Structural Features of EED226
Structural Element | Role in Target Binding | Chemical Properties |
---|---|---|
Benzimidazole core | Scaffold for aromatic stacking | Planar, hydrophobic |
Sulfonamide group | Enhances solubility and polarity | Hydrogen-bond acceptor |
Furanyl methylamine | Stabilizes hydrophobic interactions | Flexible linker |
EED226 binds the WD40 domain of EED at the H3K27me3-recognition site, an aromatic cage formed by residues F97, Y148, Y365, and W364. The benzimidazole group inserts into this cage, mimicking the trimethylammonium group of H3K27me3 through cation-π and van der Waals interactions. This binding induces conformational changes in EED, disrupting its allosteric activation of the EZH2 catalytic subunit. Biophysical studies confirm a dissociation constant (Kd) of 82 nM for EED226-EED binding and 114 nM for the full PRC2 complex [1] [3] [9].
Upon binding EED, EED226 triggers a structural rearrangement that propagates across the PRC2 complex:
EED226 demonstrates substrate-dependent inhibition:
Table 2: Enzymatic Inhibition Profile of EED226
Substrate | IC₅₀ (nM) | Assay Conditions |
---|---|---|
H3K27me0 peptide | 23.4 | PRC2 core complex, 1.0 μM H3K27me3 stimulator |
Mononucleosome | 53.5 | PRC2 core complex, 1.0 μM H3K27me3 stimulator |
H3K27me3-stimulated PRC2 | 22.0 | EED binding assay |
Table 3: Comparative Profile of PRC2 Inhibitor Classes
Parameter | EED-Targeted (EED226) | EZH2-Targeted (e.g., Tazemetostat) |
---|---|---|
Target Site | EED H3K27me3 pocket | EZH2 SET domain |
Inhibition Mechanism | Allosteric | Competitive (SAM) |
Selectivity | PRC2-EZH1/EZH2 complexes | EZH2 > EZH1 (varies by compound) |
Efficacy in EZH2-Mutant Cancers | Yes (e.g., DLBCL Y641N) | Limited by specific mutations |
Primary Resistance Mechanisms | None reported | Secondary EZH2 mutations, EZH1 upregulation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7